Ethaverine hydrochloride exerts its effects by inhibiting the enzyme phosphodiesterase, particularly the PDE4 isoform []. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, in turn, promote relaxation of smooth muscle cells lining blood vessels, resulting in vasodilation [, ]. Additionally, ethaverine hydrochloride has been shown to influence the activation of ADP-ribosylation factor 6 (ARF6), a protein involved in intracellular trafficking, leading to enhanced localization of VE-cadherin at cell junctions and subsequent stabilization of endothelial cell barriers [].
Cochlear Microcirculation Studies: Ethaverine hydrochloride has been investigated for its potential to improve blood flow in the inner ear. Research suggests that it can significantly elevate endocochlear partial pressure of oxygen (PO2) and enhance cochlear microphonic potentials, indicating improved cochlear microcirculation [].
Vascular Permeability Research: Studies have demonstrated that ethaverine hydrochloride can reduce vascular permeability in various models, including retinal vascular endothelial cells. This effect is attributed to its ability to stabilize endothelial cell junctions by modulating ARF6 activity and increasing VE-cadherin membrane localization [].
Peripheral Vascular Disease Models: Ethaverine hydrochloride has been explored for its therapeutic potential in peripheral vascular disease. Studies have shown that it can increase peripheral blood flow in patients with occlusive artery disease, suggesting potential benefits for managing circulatory disorders [, ].
Intermittent Claudication Treatment: Clinical research indicates that ethaverine hydrochloride can improve walking tolerance in patients with intermittent claudication, potentially by enhancing blood flow to the affected limbs [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4